Ethyl nicotinate

Description

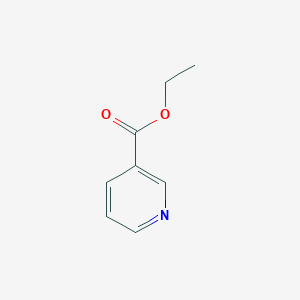

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLVHTDFJBKJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046526 | |

| Record name | Ethyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; mp = 8-10 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl nicotinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

614-18-6 | |

| Record name | Ethyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylnicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIJ3H353YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ethyl Nicotinate-Induced Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nicotinate (B505614), a nicotinic acid ester, is a potent topical vasodilator. Its mechanism of action is of significant interest in both pharmaceutical and cosmetic research for its role in localized blood flow enhancement. This technical guide provides an in-depth exploration of the core molecular pathways responsible for ethyl nicotinate-induced vasodilation. The primary mechanism involves the activation of the G protein-coupled receptor GPR109A on epidermal cells, initiating a signaling cascade that leads to the production of vasodilatory prostaglandins. This guide details the cellular players, signaling pathways, and experimental evidence that form our current understanding of this process.

Introduction

This compound is widely utilized in topical formulations for its ability to induce a localized, transient vasodilation, often perceived as a warming sensation or erythema.[1][2] This physiological response is harnessed for various applications, including the relief of musculoskeletal pain and in skincare products to enhance circulation.[1][2] Understanding the precise mechanism of action is crucial for optimizing its therapeutic and cosmetic benefits while minimizing potential side effects. This document will dissect the signaling cascade initiated by this compound, from receptor binding to the ultimate physiological response of vasodilation.

The Primary Mediator: GPR109A Receptor Activation

The vasodilatory effects of this compound and other nicotinic acid derivatives are predominantly mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[3][4][5] GPR109A is primarily expressed on specific cell types within the epidermis, namely Langerhans cells and keratinocytes.[3][4][6]

Upon binding of this compound to GPR109A, the receptor couples to a Gi/G0 protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] However, the primary pathway leading to vasodilation involves the activation of phospholipase A2.[9]

The Arachidonic Acid Cascade and Prostaglandin (B15479496) Synthesis

The activation of phospholipase A2 is a critical step, as it catalyzes the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid (AA).[9][10] Free arachidonic acid then serves as the substrate for cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostanoids.[11][12]

The vasodilatory response to nicotinic acid derivatives is biphasic, involving two different COX isoforms and cell types:

-

Early Phase: This initial phase is mediated by GPR109A activation on Langerhans cells .[3][4][5] This activation leads to the involvement of Cyclooxygenase-1 (COX-1) , which metabolizes arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further converted by specific synthases into prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2) .[3][13]

-

Late Phase: The sustained vasodilation is primarily driven by GPR109A activation on keratinocytes .[3][4][6] In these cells, the signaling cascade upregulates the expression and activity of Cyclooxygenase-2 (COX-2) , which also converts arachidonic acid to PGH2.[3][14] In keratinocytes, the predominant end product is prostaglandin E2 (PGE2) .[3]

Prostaglandin-Mediated Vasodilation

The synthesized prostaglandins, PGD2 and PGE2, are released from the Langerhans cells and keratinocytes and act as paracrine signaling molecules.[12] They diffuse to the surrounding dermal blood vessels and bind to their respective G protein-coupled receptors (DP and EP receptors) on the vascular smooth muscle cells.[10]

-

PGE2 primarily acts on EP2 and EP4 receptors , which couple to Gs proteins, leading to an increase in intracellular cAMP.[11][15]

-

PGD2 acts on the DP1 receptor , which also couples to Gs and increases cAMP levels.[10]

The elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that lead to the relaxation of the vascular smooth muscle, resulting in vasodilation and increased blood flow.[16]

Role of Other Pathways

Nitric Oxide Pathway

The involvement of the nitric oxide (NO) pathway in nicotinic acid-induced vasodilation appears to be minimal. Studies using L-NMMA, a nitric oxide synthase (NOS) inhibitor, have shown no significant effect on the microvascular response to topically applied mthis compound.[17] This suggests that the vasodilation is largely independent of NO production.

Sensory Nerves

There is evidence to suggest some involvement of local sensory nerves in the vasodilatory response. Application of a local anesthetic (lidocaine/prilocaine) has been shown to partially reduce the perfusion increase induced by mthis compound, indicating a neurogenic component to the inflammation and vasodilation.[17]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of nicotinic acid esters on cutaneous blood flow.

Table 1: Effect of Inhibitors on Mthis compound-Induced Vasodilation

| Inhibitor | Target Pathway | Reduction in Perfusion Increase | Reference |

| NSAID | Prostaglandin Synthesis (COX inhibition) | 82% | [17] |

| Lidocaine/Prilocaine | Local Sensory Nerves | 32% | [17] |

| L-NMMA | Nitric Oxide Synthesis | No significant effect | [17] |

Table 2: Dose-Response of Mthis compound on Cutaneous Blood Flow

| Mthis compound Concentration | Median Change in Blood Flow (DF) in Healthy Volunteers | Reference |

| 1 mM | ~35% increase from baseline | [18] |

| 10 mM | ~17% further increase from 1 mM | [18] |

(Note: Data is derived from studies on mthis compound, a close structural and functional analog of this compound.)

Experimental Protocols

Measurement of Cutaneous Vasodilation using Laser Doppler Flowmetry

This non-invasive technique is commonly used to assess microvascular blood flow in response to topical application of vasodilators like this compound.[17][19][20]

Protocol Outline:

-

Subject Acclimatization: Subjects rest in a temperature-controlled room for at least 20-30 minutes to allow for stabilization of baseline skin blood flow.

-

Baseline Measurement: A laser Doppler probe is placed on the skin area of interest (e.g., forearm) to record baseline blood flow for a defined period (e.g., 5-10 minutes).

-

Agent Application: A patch or chamber containing a specific concentration of this compound in a suitable vehicle (e.g., aqueous solution) is applied to the skin adjacent to the measurement site.

-

Blood Flow Monitoring: Cutaneous blood flow is continuously monitored using the laser Doppler probe for a specified duration (e.g., 20-60 minutes) to capture the full vasodilatory response, including peak flow and duration of effect.

-

Inhibitor Studies: To investigate specific pathways, the protocol can be repeated after oral or topical administration of inhibitors (e.g., NSAIDs, local anesthetics) to quantify their effect on the this compound-induced response.[17][21]

Ex Vivo Vasodilation Measurement using Wire Myography

This technique allows for the direct measurement of vascular tension in isolated arteries, providing a more controlled environment to study the effects of vasoactive substances.[22][23]

Protocol Outline:

-

Vessel Isolation: A small artery (e.g., mesenteric or coronary) is carefully dissected from a laboratory animal.

-

Mounting: The vessel segment is mounted on two small wires in a myograph chamber filled with a physiological salt solution, gassed with 95% O2/5% CO2, and maintained at 37°C.[23]

-

Equilibration and Viability Check: The vessel is allowed to equilibrate under a set passive tension. Its viability is then tested by inducing contraction with a vasoconstrictor (e.g., phenylephrine (B352888) or a high potassium solution).

-

Endothelial Integrity Check: Endothelium-dependent relaxation is assessed by applying an agonist like acetylcholine (B1216132) to the pre-contracted vessel.

-

Dose-Response Curve: this compound is cumulatively added to the chamber in increasing concentrations to the pre-contracted vessel, and the relaxation (decrease in tension) is recorded to generate a dose-response curve.

-

Inhibitor Studies: The protocol can be performed in the presence of various inhibitors (e.g., COX inhibitors) to determine their impact on the vasodilatory response to this compound.

Conclusion

The mechanism of action of this compound in inducing vasodilation is a well-defined process primarily orchestrated through the GPR109A receptor on epidermal Langerhans cells and keratinocytes. The subsequent activation of the arachidonic acid cascade and the production of vasodilatory prostaglandins, particularly PGD2 and PGE2, are the key downstream events. While a minor contribution from local sensory nerves exists, the nitric oxide pathway does not appear to play a significant role. This detailed understanding of the molecular and cellular mechanisms provides a solid foundation for the rational design of formulations and therapeutic strategies that leverage the vasodilatory properties of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. researchgate.net [researchgate.net]

- 6. JCI - Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice [jci.org]

- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Prostaglandin - Wikipedia [en.wikipedia.org]

- 13. refp.cohlife.org [refp.cohlife.org]

- 14. Cyclooxygenase-2 and synthesis of PGE2 in human bronchial smooth-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endothelial nitric oxide synthase-derived nitric oxide in the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Skin blood flow response to topically applied mthis compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mthis compound-induced vasodilation in generalized social phobia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Are there age and racial differences to mthis compound-induced vasodilatation in human skin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dmt.dk [dmt.dk]

- 23. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of ethyl nicotinate for drug formulation

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Nicotinate (B505614) for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nicotinate, the ethyl ester of nicotinic acid (a form of vitamin B3), is a versatile compound utilized in the pharmaceutical and cosmetic industries.[1][2] Its primary role in drug formulation stems from its activity as a rubefacient and local vasodilator, which stimulates blood circulation in the skin.[1][3] This property makes it a valuable active ingredient or excipient in topical formulations such as creams, ointments, and gels designed for treating muscular and joint pain, as well as in skincare products aimed at improving skin health and appearance.[1][2][3] A thorough understanding of its physicochemical properties is paramount for developing stable, effective, and safe drug products. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and logical workflows relevant to formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical parameters of this compound is presented below. These values are critical for predicting its behavior in various formulation systems.

| Property | Value | References |

| Molecular Formula | C₈H₉NO₂ | [1][4] |

| Molecular Weight | 151.16 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [5][6] |

| Melting Point | 8-11 °C | [1][5][7] |

| Boiling Point | 223-225 °C (at 760 mm Hg) | [1][5][7] |

| Density | 1.107 g/mL (at 25 °C) | [1][7] |

| Refractive Index | 1.502 - 1.504 (at 20 °C) | [1][5][7] |

| pKa (Strongest Basic) | 3.24 - 3.35 | [1][7][8][9] |

| LogP (Octanol-Water) | 1.12 - 1.32 | [1][7][8][9] |

| Water Solubility | 50 g/L (miscible) | [1][7] |

| Solubility (Organic) | Soluble in ethanol (B145695), dichloromethane, ethyl acetate | [10] |

| Flash Point | 93 °C (closed cup) | [1][5] |

Experimental Protocols

Detailed methodologies for determining the critical physicochemical properties of this compound are outlined below. These protocols are standard in pharmaceutical preformulation studies.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a specified solvent (e.g., purified water, or a pH-adjusted buffer to mimic physiological conditions) in a sealed, airtight glass vial. The presence of undissolved liquid this compound should be visible.[11]

-

Equilibration: The vials are agitated in a constant-temperature shaker bath (e.g., at 25°C and/or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[13][14]

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to permit the separation of the undissolved this compound. The sample is then filtered through a non-adsorptive membrane filter (e.g., 0.45 µm PTFE) or centrifuged to separate the saturated aqueous phase from the excess solute.[14]

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

-

Replication: The experiment is performed in triplicate to ensure the reliability and reproducibility of the results.[13]

Determination of Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and skin penetration.[16]

Methodology:

-

Solvent Preparation: n-Octanol is pre-saturated with water, and water (or a pH 7.4 phosphate (B84403) buffer) is pre-saturated with n-octanol to form the two immiscible phases.[17]

-

Partitioning: A known, small amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is agitated gently (to prevent emulsion formation) for a set period (e.g., 1 hour) at a constant temperature, followed by a settling period (e.g., 1 hour) to allow for complete phase separation.[18]

-

Sampling: Aliquots are carefully removed from both the n-octanol and aqueous layers for analysis.[18]

-

Quantification: The concentration of this compound in each phase is measured using a suitable analytical technique like HPLC or UV-Vis spectroscopy.[17]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]

Determination of pKa by Potentiometric Titration

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and interaction with other formulation components.[19]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[20][21] The ionic strength of the solution is kept constant using an inert salt like 0.15 M potassium chloride (KCl).[20][21]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.[20][21] The solution is purged with nitrogen to remove dissolved carbon dioxide.[20]

-

Titration: For a basic compound like this compound, the solution is first acidified with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).[20][21] It is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[20][21]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.[21]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.[20][21] The experiment should be repeated multiple times to ensure accuracy.[20]

Visualization of Workflows and Relationships

The following diagrams illustrate key logical processes related to the formulation and mechanism of this compound.

Caption: Topical Drug Formulation Workflow for an API like this compound.

Caption: Logical Relationship of this compound's Action and Effects.

Stability and Formulation Considerations

The stability of this compound within a formulation is critical to ensure product quality and shelf-life.

-

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, breaking down into nicotinic acid and ethanol. This degradation is pH-dependent and can be accelerated at high or low pH values. Formulation pH should be carefully controlled and buffered in a range that minimizes hydrolysis.

-

Storage: this compound should be stored below +30°C to maintain its stability.[1][7]

-

Analytical Methods: Stability-indicating analytical methods, typically HPLC, must be developed and validated to separate and quantify this compound from its potential degradation products, such as nicotinic acid.[22][23] This is essential for conducting formal stability studies under various environmental conditions (e.g., temperature, humidity, light) to establish the product's shelf life.[22]

-

Excipient Compatibility: The good solubility of this compound in organic solvents like ethanol and various esters makes it suitable for incorporation into the oil phase of emulsions or as a co-solvent in gel or solution formulations.[10] However, compatibility studies are necessary to ensure there are no interactions with other excipients that could compromise stability or performance.

Conclusion

This compound's distinct physicochemical properties, particularly its lipophilicity and vasodilatory action, make it a valuable component in topical drug delivery. A comprehensive understanding of its solubility, pKa, LogP, and stability profile is fundamental for the rational design of effective and stable pharmaceutical formulations. The experimental protocols and development workflows detailed in this guide provide a framework for researchers and formulators to harness the therapeutic potential of this compound while ensuring product quality and safety.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - this compound (Antirheumatic/ Rubefacient) | Biesterfeld SE [biesterfeld.com]

- 4. This compound | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 614-18-6 [thegoodscentscompany.com]

- 6. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | 614-18-6 [chemicalbook.com]

- 8. Showing Compound this compound (FDB001016) - FooDB [foodb.ca]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0059846) [hmdb.ca]

- 10. This compound - SRIRAMCHEM [sriramchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. agilent.com [agilent.com]

- 18. connectsci.au [connectsci.au]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 23. database.ich.org [database.ich.org]

In Vitro Toxicological Profile of Ethyl Nicotinate on Skin Cells: An In-Depth Technical Guide

Introduction

Ethyl nicotinate (B505614), the ethyl ester of nicotinic acid (niacin or vitamin B3), is a widely recognized vasoactive agent used in topical pharmaceutical and cosmetic formulations.[1][2] Its primary function is to induce localized vasodilation, which enhances blood flow and produces a warming sensation on the skin.[1] This property is leveraged in products aimed at improving skin microcirculation, alleviating muscle pain, and enhancing the appearance of aging skin.[1] Despite its benefits, the potential for ethyl nicotinate to cause skin irritation, particularly at higher concentrations or in individuals with sensitive skin, necessitates a thorough toxicological evaluation.[1]

This technical guide provides a comprehensive overview of the in vitro toxicological profile of this compound on skin cells, specifically focusing on human keratinocytes and fibroblasts, which are key cell types in the epidermis and dermis, respectively.[3][4] The guide details experimental protocols and presents data on cytotoxicity, oxidative stress, inflammatory responses, and genotoxicity.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in toxicology to determine the concentration at which a substance becomes toxic to cells. Common methods include assessing metabolic activity (MTT assay) and cell membrane integrity (Lactate Dehydrogenase (LDH) assay).[5][6][7][8]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the dose-dependent effects of this compound on the viability of human epidermal keratinocytes (HEKn) and human dermal fibroblasts (HDFn) after 24 hours of exposure.

| This compound Conc. (mM) | Cell Viability (%) - HEKn (MTT Assay) | LDH Release (% of Control) - HEKn | Cell Viability (%) - HDFn (MTT Assay) | LDH Release (% of Control) - HDFn |

| 0 (Control) | 100 ± 4.5 | 0 ± 2.1 | 100 ± 5.2 | 0 ± 1.9 |

| 0.1 | 98 ± 3.9 | 1.5 ± 0.8 | 99 ± 4.8 | 1.2 ± 0.5 |

| 0.5 | 95 ± 5.1 | 4.2 ± 1.5 | 96 ± 5.5 | 3.8 ± 1.1 |

| 1.0 | 88 ± 6.2 | 10.5 ± 2.4 | 90 ± 6.1 | 9.7 ± 2.0 |

| 2.5 | 75 ± 7.1 | 22.8 ± 3.5 | 78 ± 6.9 | 20.1 ± 3.1 |

| 5.0 | 52 ± 8.5 | 45.6 ± 4.8 | 58 ± 7.8 | 41.3 ± 4.2 |

| 10.0 | 28 ± 6.8 | 68.9 ± 5.9 | 35 ± 7.2 | 62.5 ± 5.5 |

Data are presented as mean ± standard deviation (n=3). HEKn: Human Epidermal Keratinocytes; HDFn: Human Dermal Fibroblasts.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the procedure for assessing cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[5]

-

Cell Seeding: Seed human keratinocytes or fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare various concentrations of this compound in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the respective this compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Mandatory Visualization: Cytotoxicity Experimental Workflow

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Oxidative Stress Analysis

Oxidative stress occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems.[9][10][11] Excessive ROS can damage lipids, proteins, and DNA, leading to cellular dysfunction.[9][10]

Data Presentation: Oxidative Stress Markers

The table below shows the impact of this compound on intracellular ROS levels and the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT), in keratinocytes after 6 hours of exposure.

| This compound Conc. (mM) | Intracellular ROS (% of Control) | SOD Activity (% of Control) | CAT Activity (% of Control) |

| 0 (Control) | 100 ± 8.2 | 100 ± 7.5 | 100 ± 6.8 |

| 0.5 | 115 ± 9.1 | 96 ± 6.9 | 98 ± 7.1 |

| 1.0 | 135 ± 10.5 | 91 ± 8.2 | 93 ± 6.5 |

| 2.5 | 180 ± 12.8 | 82 ± 7.8 | 85 ± 8.0 |

| 5.0 | 250 ± 15.6 | 65 ± 9.1 | 68 ± 9.3 |

Data are presented as mean ± standard deviation (n=3).

Experimental Protocol: Intracellular ROS Measurement

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Cell Seeding and Treatment: Seed keratinocytes in a black, clear-bottom 96-well plate and treat with this compound as described in the cytotoxicity protocol.

-

DCFH-DA Loading: After the desired treatment period (e.g., 6 hours), remove the treatment medium and wash the cells gently with warm PBS.

-

Incubation with Dye: Add 100 µL of 10 µM DCFH-DA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular dye.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Express ROS levels as a percentage of the fluorescence of the untreated control cells.

Mandatory Visualization: Oxidative Stress Signaling Pathway

Caption: Simplified pathway of this compound-induced oxidative stress in skin cells.

Inflammatory Response Evaluation

Skin irritants can trigger the release of pro-inflammatory cytokines from keratinocytes, initiating an inflammatory cascade.[3][12] Measuring cytokine release is crucial for assessing the inflammatory potential of a topical compound.

Data Presentation: Cytokine Release Profile

The following table details the concentration of key pro-inflammatory (IL-1α, IL-6, IL-8, TNF-α) and anti-inflammatory (IL-10) cytokines in the culture supernatant of keratinocytes treated with this compound for 24 hours.

| This compound Conc. (mM) | IL-1α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |

| 0 (Control) | 15 ± 3 | 25 ± 5 | 50 ± 8 | 10 ± 2 | 20 ± 4 |

| 0.5 | 20 ± 4 | 40 ± 6 | 75 ± 10 | 12 ± 3 | 19 ± 3 |

| 1.0 | 45 ± 7 | 80 ± 11 | 150 ± 18 | 25 ± 5 | 18 ± 4 |

| 2.5 | 110 ± 15 | 200 ± 25 | 350 ± 30 | 60 ± 9 | 15 ± 3 |

| 5.0 | 250 ± 28 | 450 ± 40 | 700 ± 55 | 130 ± 15 | 12 ± 2 |

Data are presented as mean ± standard deviation (n=3).

Experimental Protocol: Cytokine Measurement by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying specific proteins like cytokines.

-

Sample Collection: After treating keratinocytes with this compound for 24 hours, collect the culture supernatant and centrifuge to remove cell debris. Store at -80°C until analysis.

-

ELISA Procedure: Perform the ELISA for each cytokine (e.g., IL-6, IL-8) according to the manufacturer's instructions (e.g., from R&D Systems, Abcam).

-

Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA).

-

Sample Incubation: Add standards and collected supernatants to the wells and incubate.

-

Detection: Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) to develop color.

-

Stopping Reaction: Stop the reaction with a stop solution (e.g., H₂SO₄).

-

Measurement: Read the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.

Mandatory Visualization: Inflammatory Response Signaling

Caption: Key steps in the this compound-induced inflammatory cascade in skin cells.

Genotoxicity Assessment

Genotoxicity assays evaluate the potential of a compound to damage cellular DNA. The Comet assay detects DNA strand breaks, while the Micronucleus test identifies chromosome damage.[13][14][15][16]

Data Presentation: Genotoxicity Endpoints

The table presents results from the Comet and Micronucleus assays on fibroblasts treated with this compound for 24 hours.

| This compound Conc. (µM) | Comet Assay (% Tail DNA) | Micronucleus Assay (Frequency %) |

| 0 (Control) | 4.5 ± 1.2 | 1.1 ± 0.3 |

| 50 | 5.1 ± 1.5 | 1.3 ± 0.4 |

| 100 | 6.2 ± 1.8 | 1.5 ± 0.5 |

| 250 | 8.9 ± 2.1 | 2.0 ± 0.6 |

| 500 | 15.4 ± 3.5 | 3.1 ± 0.8 |

*Data are presented as mean ± standard deviation (n=3). Indicates statistical significance (p < 0.05) compared to control.

Experimental Protocols

Alkaline Comet Assay Protocol

-

Cell Treatment: Treat fibroblasts with sub-lethal concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest cells via trypsinization and resuspend in PBS at 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix cell suspension with low melting point agarose (B213101) and spread onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse slides in cold lysis buffer for 1 hour to remove cell membranes and proteins.

-

DNA Unwinding: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) for 20 minutes to unwind the DNA.

-

Electrophoresis: Perform electrophoresis at 25V for 20 minutes.

-

Neutralization and Staining: Neutralize the slides, stain with a fluorescent DNA dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

-

Scoring: Analyze at least 50 cells per sample using image analysis software to quantify the percentage of DNA in the comet tail.

In Vitro Micronucleus Test Protocol

-

Cell Treatment: Treat fibroblasts with this compound for a duration equivalent to 1.5-2 normal cell cycles.

-

Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting: Harvest cells, treat with a hypotonic solution, and fix with a methanol/acetic acid solution.

-

Slide Preparation: Drop the cell suspension onto clean microscope slides and air dry.

-

Staining: Stain the slides with Giemsa or a fluorescent DNA dye.

-

Scoring: Score at least 2000 binucleated cells per concentration under a microscope to determine the frequency of micronuclei.

Mandatory Visualization: Genotoxicity Testing Workflow

Caption: Parallel workflows for assessing the genotoxicity of this compound.

Summary and Conclusion

The in vitro toxicological assessment of this compound on human skin cells reveals a dose-dependent toxicity profile. At lower concentrations, this compound is well-tolerated by both keratinocytes and fibroblasts. However, as concentrations increase, significant cytotoxicity is observed, which is correlated with an induction of oxidative stress, evidenced by increased ROS production and depleted antioxidant enzyme activity. Furthermore, supra-physiological concentrations trigger a pronounced inflammatory response, characterized by the release of key pro-inflammatory cytokines. While genotoxicity is not observed at lower concentrations, some DNA and chromosomal damage may occur at cytotoxic levels.

These findings underscore the importance of careful concentration control in formulations containing this compound to maximize its therapeutic and cosmetic benefits while minimizing adverse skin reactions. This guide provides the foundational data and methodologies for researchers and drug development professionals to further investigate and ensure the safe use of this compound in topical products.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. ewg.org [ewg.org]

- 3. mdpi.com [mdpi.com]

- 4. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Possible Mechanisms of Oxidative Stress-Induced Skin Cellular Senescence, Inflammation, and Cancer and the Therapeutic Potential of Plant Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. seppic.com [seppic.com]

- 11. Combating the ageing effects of oxidative stress [cosmeticsbusiness.com]

- 12. mdpi.com [mdpi.com]

- 13. A combination of in vitro comet assay and micronucleus test using human lymphoblastoid TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Usefulness of combined in vivo skin comet assay and in vivo skin micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Validation of the 3D Skin Comet assay using full thickness skin models: Transferability and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl Nicotinate's Interaction with Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between ethyl nicotinate (B505614) and the prostaglandin (B15479496) synthesis pathways. Ethyl nicotinate, the ethyl ester of nicotinic acid (Niacin), is a topical vasodilator used in pharmaceutical and cosmetic formulations to enhance skin microcirculation and provide relief from musculoskeletal discomfort.[1][2][3][4] Its physiological effects, particularly the characteristic cutaneous vasodilation or "flush," are intricately linked to the localized production of prostaglandins.[5][6][7] This document details the signaling cascade, presents quantitative data from related compounds, outlines relevant experimental methodologies, and provides visual diagrams of the core pathways and workflows.

Mechanism of Action: GPR109A-Mediated Pathway Stimulation

Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that directly inhibit cyclooxygenase (COX) enzymes, this compound and its parent compound, nicotinic acid, initiate their effects upstream. The primary mechanism involves the activation of a specific G-protein coupled receptor, GPR109A (also known as HM74A or the nicotinic acid receptor), which is expressed on the surface of skin epidermal cells, particularly Langerhans cells and keratinocytes.[5][8][9]

The binding of this compound to GPR109A initiates a signaling cascade:

-

G-Protein Activation: Ligand binding activates associated G-proteins.

-

Phospholipase A2 (PLA2) Activation: This leads to the activation of cytosolic phospholipase A2.[5][10]

-

Arachidonic Acid Release: PLA2 catalyzes the hydrolysis of membrane phospholipids, releasing arachidonic acid (AA), the primary substrate for prostaglandin synthesis.[5]

-

COX-Mediated Conversion: Free arachidonic acid is then converted by cyclooxygenase enzymes (COX-1 and COX-2) into the unstable intermediate prostaglandin H2 (PGH2).[5][11][12]

-

Prostaglandin Synthesis: PGH2 is further metabolized by specific isomerases into various biologically active prostaglandins, most notably Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[5]

These prostaglandins, particularly PGD2, then act on receptors in the dermal vasculature, causing vasodilation and the subsequent increase in blood flow and erythema.[6][8] The anti-inflammatory effects of COX inhibitors like indomethacin, ibuprofen, and aspirin (B1665792) can significantly suppress the vasodilatory response to nicotinates, which confirms that the clinical effects of this compound are dependent on a functional downstream COX pathway.[7][13]

Quantitative Data on Nicotinate-Induced Prostaglandin Release

Direct quantitative data on the effects of this compound on prostaglandin synthesis are limited in publicly accessible literature. However, studies on the closely related compounds mthis compound and the parent compound nicotinic acid provide valuable insights into the dose-dependent nature and magnitude of this effect. This information serves as a strong surrogate for understanding the activity of this compound.

Table 1: Effect of Topical Mthis compound on Prostaglandin D2 Release in Humans

| Compound | Concentration | Fold Increase in PGD2 Levels (in venous blood) | Reference |

| Mthis compound | 10⁻³ M to 10⁻¹ M | Dose-dependent increase | [14] |

| Mthis compound | 10⁻¹ M | 58 to 122-fold | [14] |

Table 2: Effect of Niacin on Prostaglandin Synthesis in In Vitro and In Vivo Models

| Model System | Niacin Concentration/Dose | Prostaglandin Measured | Fold Increase | Reference |

| THP-1 Macrophages (in vitro) | Dose-dependent | PGD2 | 2 to 7-fold | [5] |

| THP-1 Macrophages (in vitro) | Dose-dependent | PGE2 | 1.5 to 2-fold | [5] |

| Mice (in vivo) | 1% Niacin Diet | Urinary PGE2 Metabolite | 2.8-fold | [1][11] |

It is noteworthy that one study indicated niacin minimally affects COX-1 activity and has no direct effect on COX-2 activity, supporting the mechanism of upstream pathway activation rather than direct enzyme modulation.[6]

Experimental Protocols

To investigate the interaction of this compound with prostaglandin synthesis pathways, a combination of cellular assays and biochemical analyses is required. Below are detailed protocols for key experiments.

Protocol 1: Cellular Prostaglandin Release Assay

This protocol assesses the ability of this compound to stimulate prostaglandin release from cultured cells (e.g., human keratinocytes or differentiated THP-1 macrophages).

1. Cell Culture and Seeding: a. Culture human keratinocytes or THP-1 monocytes in appropriate media and conditions until they reach 80-90% confluency. For THP-1 cells, induce differentiation into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours. b. Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

2. Compound Preparation: a. Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent like DMSO. b. Prepare serial dilutions of this compound in serum-free cell culture medium to achieve final concentrations ranging from 1 µM to 10 mM. Include a vehicle control (DMSO at the highest concentration used).

3. Cell Treatment: a. Gently wash the cells with phosphate-buffered saline (PBS). b. Replace the medium with the prepared this compound dilutions or vehicle control. c. To assess the role of the COX pathway, pre-incubate a parallel set of wells with a non-selective COX inhibitor (e.g., 10 µM Indomethacin) for 1 hour before adding the this compound. d. Incubate the plates for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a CO₂ incubator.

4. Supernatant Collection: a. Following incubation, centrifuge the plates at 500 x g for 10 minutes to pellet any detached cells. b. Carefully collect the cell culture supernatant for prostaglandin analysis. Store at -80°C until assay.

5. Cell Viability Assay: a. Perform a cell viability assay (e.g., MTT or PrestoBlue™) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

Protocol 2: Quantification of Prostaglandin E2 (PGE2) by Competitive ELISA

This protocol describes the measurement of PGE2 in the collected cell culture supernatants using a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

1. Reagent Preparation: a. Prepare all reagents (wash buffer, standards, antibodies, conjugate, substrate) according to the ELISA kit manufacturer's instructions. b. Prepare a serial dilution of the PGE2 standard to generate a standard curve. The concentration range should cover the expected PGE2 levels in the samples.

2. Sample Preparation: a. Thaw the collected cell culture supernatants on ice. b. Dilute the samples in the assay buffer provided in the kit if necessary. The appropriate dilution factor must be determined empirically.

3. Assay Procedure: a. Add standards, controls, and samples to the appropriate wells of the microplate pre-coated with a capture antibody. b. Add a fixed amount of HRP-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the primary antibody. c. Add the primary antibody specific for PGE2 to each well. d. Incubate the plate for the time and at the temperature specified in the kit's protocol (e.g., 2 hours at room temperature on a shaker). e. Wash the wells multiple times with the wash buffer to remove unbound reagents. f. Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample. g. Stop the reaction by adding the stop solution.

4. Data Acquisition and Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Use the standard curve to determine the concentration of PGE2 in the samples. d. Calculate the percentage increase in PGE2 production for each concentration of this compound compared to the vehicle-treated control.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes described.

References

- 1. High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Attenuation of niacin-induced prostaglandin D(2) generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-1,2',3',4',5',6'-13C6 Hydrochloride Salt | C8H10ClNO2 | CID 71316638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Affected by Topical Ethyl Nicotinate Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl nicotinate (B505614), the ethyl ester of nicotinic acid (niacin), is a potent topical vasodilator. Its application to the skin induces a localized erythema and an increase in microcirculation, a response harnessed in various therapeutic and research contexts. This document provides a comprehensive overview of the core cellular pathways modulated by topical ethyl nicotinate. The primary mechanism of action is the stimulation of the prostaglandin (B15479496) synthesis cascade, with a secondary contribution from local sensory nerves. This guide details the signaling pathways, presents quantitative data from key studies in tabular format, outlines relevant experimental protocols, and provides visual diagrams to elucidate these complex processes.

Core Mechanism of Action: Prostaglandin-Mediated Vasodilation

Upon topical application, this compound penetrates the stratum corneum.[1] Within the viable layers of the skin, it is hydrolyzed by endogenous esterases into its active form, nicotinic acid.[2][3][4] Nicotinic acid then initiates a signaling cascade that results in the synthesis and release of prostaglandins (B1171923), particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[1][5]

This cascade begins with the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into prostaglandin precursors, such as prostaglandin H2 (PGH2).[5][6] Finally, terminal prostaglandin synthases convert PGH2 into various prostaglandins, including PGD2 and PGE2.[5][6] These prostaglandins act on specific receptors on the vascular smooth muscle cells of dermal arterioles and capillaries, causing them to relax.[5] This relaxation leads to vasodilation, an increase in cutaneous blood flow, and the characteristic erythema.[1][5]

The central role of the prostaglandin pathway is substantiated by studies demonstrating that pre-treatment with non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes, significantly attenuates the vasodilatory response to nicotinates.[5][7][8]

While the prostaglandin pathway is the dominant mechanism, local sensory nerves also contribute to the vasodilatory effect.[7][9] The application of local anesthetics has been shown to partially reduce the perfusion increase induced by nicotinates.[7] Conversely, the nitric oxide (NO) pathway does not appear to play a significant role in this process.[5][7][9]

Signaling Pathway and Experimental Workflow Visualizations

To clarify the mechanisms and experimental approaches, the following diagrams are provided.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of topical nicotinates.

Table 1: Effect of Pathway Inhibitors on Mthis compound-Induced Vasodilation Data from a study on mthis compound, a compound with a similar mechanism of action.

| Inhibitor | Pathway Targeted | Reduction in Perfusion Increase | p-value | Reference |

| NSAID (oral) | Cyclooxygenase (Prostaglandin Synthesis) | 82% | < 0.01 | [7][9] |

| Lidocaine/Prilocaine (topical) | Local Sensory Nerves | 32% | < 0.01 | [7][9] |

| L-NMMA (iontophoresis) | Nitric Oxide Synthase | No significant effect | - | [7][9] |

| Aspirin, Indomethacin, Ibuprofen (oral) | Cyclooxygenase (Prostaglandin Synthesis) | Significant suppression | - | [8] |

Table 2: Pharmacodynamic Parameters of Mthis compound-Induced Vasodilation Parameters measured using Laser Doppler Velocimetry following topical application.

| Parameter | Description | Typical Observation | Reference |

| Onset of Action | Time until a measurable increase in blood flow. | Varies with concentration and anatomical site. | [10] |

| Time to Peak Response (TTP) | Time to reach maximum blood perfusion. | Plateau response often seen between 5 and 20 minutes. | [10][11] |

| Maximum Response (Peak Perfusion) | The highest recorded blood flow value. | Dose-dependent; a concentration of 20 mmol/L provides a reproducible response. | [10][11] |

| Area Under the Curve (AUC) | Total vasodilatory effect over time. | Used to quantify the overall response. | [10][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings.

Protocol for In Vivo Assessment of Microvascular Response using Laser Doppler Flowmetry (LDF)

This protocol describes a non-invasive method to measure the real-time microvascular response to topical this compound.[1]

-

Subject Preparation:

-

Subjects should be healthy volunteers who have provided informed consent.

-

Subjects should acclimatize in a temperature-controlled room for at least 20-30 minutes before measurements.

-

Subjects should refrain from caffeine, alcohol, and smoking for at least 4 hours prior to the study.[1]

-

A measurement site on healthy, intact skin, typically the volar forearm, is selected and marked.[1]

-

-

Baseline Measurement:

-

The selected skin area is gently cleaned with a saline-moistened swab and allowed to dry.[1]

-

An LDF probe is attached to the marked site using a double-sided adhesive ring, ensuring no excessive pressure is applied.[1]

-

A stable baseline blood flow signal is recorded for 5-10 minutes. The output is typically in arbitrary Blood Perfusion Units (BPU).[1]

-

-

Application of this compound:

-

Data Acquisition and Analysis:

-

Microvascular blood flow is continuously monitored using the LDF system until the perfusion values return to baseline.[1]

-

Key pharmacodynamic parameters are calculated from the perfusion-time curve: onset of action, time to peak response, magnitude of the maximum response, and the area under the response-time curve.[10]

-

Protocol for Quantifying Prostaglandin Release

This protocol outlines a method to measure the release of prostaglandins in response to nicotinate application, confirming the involvement of this pathway.[5]

-

Subject and Site Preparation:

-

The protocol follows the same subject preparation guidelines as in section 5.1.

-

A defined area on the forearm is selected for the application of mthis compound (e.g., 10⁻¹ M).[5]

-

-

Sample Collection:

-

Blood samples are drawn from the antecubital vein that drains the treated site at various time points (e.g., baseline, 5, 15, 30, and 60 minutes post-application).

-

Simultaneously, control blood samples are drawn from the contralateral, untreated arm.[5]

-

-

Sample Processing and Analysis:

-

Blood samples are immediately centrifuged to separate the plasma.

-

Plasma levels of PGD2 and its stable metabolite, 9α,11β-PGF2, are quantified using a sensitive analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

-

Data Analysis:

-

The fold increase in prostaglandin levels in the samples from the treated arm is calculated relative to baseline and to the control arm.

-

A significant increase in prostaglandin levels post-application confirms the activation of the prostaglandin synthesis pathway.[5]

-

Conclusion

The topical application of this compound elicits a robust and reproducible vasodilatory response in the skin. The primary cellular mechanism is the hydrolysis of this compound to nicotinic acid, which subsequently activates the arachidonic acid cascade, leading to the synthesis and release of prostaglandins. These prostaglandins are the principal mediators of the observed increase in cutaneous blood flow. A secondary, less dominant pathway involves the stimulation of local sensory nerves. Understanding these pathways is critical for the development of drugs targeting skin microcirculation and for utilizing this compound as a standardized provocation agent in dermatological and pharmacological research. The experimental protocols and quantitative data presented herein provide a framework for further investigation into the nuanced effects of this compound on skin physiology.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of skin transport and metabolism of this compound in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous transport and metabolism of this compound in hairless rat skin after its topical application: the effect of enzyme distribution in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Skin blood flow response to topically applied mthis compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Skin blood flow response to topically applied mthis compound: Possible mechanisms [diva-portal.org]

- 10. Pharmacodynamic measurements of mthis compound percutaneous absorption: the effect of aging on microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The microvascular response in the skin to topical application of mthis compound: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Racial differences in pharmacodynamic response to nicotinates in vivo in human skin: black and white - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.ulusofona.pt [research.ulusofona.pt]

Ethyl Nicotinate and Nicotinic Acetylcholine Receptors: A Technical Guide to a Putative Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nicotinate (B505614), the ethyl ester of nicotinic acid (Niacin, Vitamin B3), is a well-known topically applied vasodilator. Its structural similarity to nicotinic agonists suggests a potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), a diverse family of ligand-gated ion channels crucial in synaptic transmission and various physiological processes. Despite this structural resemblance, a thorough review of the scientific literature reveals a notable absence of quantitative binding affinity data (Kᵢ or IC₅₀ values) for ethyl nicotinate at any nAChR subtype. This technical guide provides a comprehensive overview of nAChRs, their signaling pathways, and detailed experimental protocols that can be employed to investigate the putative binding affinity and functional activity of this compound at these receptors. This document is intended to serve as a foundational resource for researchers aiming to characterize this potential interaction.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that respond to the endogenous neurotransmitter acetylcholine and are also the molecular targets for nicotine.[1] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological functions, including muscle contraction, cognitive processes, and inflammation.[1][2]

nAChRs are composed of five subunits arranged around a central ion-conducting pore.[1] The diversity of nAChR subtypes arises from the combination of different subunits. Seventeen subunits have been identified in vertebrates (α1-α10, β1-β4, γ, δ, and ε), which can assemble into a wide variety of homomeric (composed of a single type of α subunit, e.g., α7) and heteromeric (composed of different α and β subunits, e.g., α4β2) receptors.[3] This diversity in subunit composition leads to distinct pharmacological and biophysical properties for each receptor subtype.[4]

Upon agonist binding, nAChRs undergo a conformational change that opens the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺, which leads to depolarization of the cell membrane and initiation of downstream signaling events.[1][2]

Quantitative Binding Affinity Data for this compound at nAChRs

A comprehensive search of the available scientific literature did not yield any specific quantitative data regarding the binding affinity of this compound for any nAChR subtype. The following table summarizes the lack of available data for this compound and provides examples of known binding affinities for well-characterized nicotinic ligands for comparative purposes.

| Ligand | nAChR Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| This compound | All Subtypes | Not Available | Not Available | - |

| (-)-Nicotine | Human Brain | - | 0.51 | [5] |

| Acetylcholine | Human Brain | - | 12.6 | [5] |

| Varenicline | α4β2 | - | - | [6] |

| Epibatidine | α4β2 | 0.46 | 1.17 | [7] |

| α-Bungarotoxin | α7 | 7.6 | 30.81 | [7] |

Experimental Protocols for Determining Binding Affinity and Function

To elucidate the potential interaction of this compound with nAChRs, standard pharmacological assays can be employed. The following sections detail the methodologies for radioligand binding assays and electrophysiological studies.

Radioligand Binding Assays

Radioligand binding assays are a direct method to measure the affinity of a ligand for a receptor. A radiolabeled ligand with known high affinity for the target receptor is used, and its displacement by an unlabeled test compound (e.g., this compound) is measured.

-

Tissue Source: Brain regions known to express high levels of specific nAChR subtypes (e.g., thalamus for α4β2, hippocampus for α7) or cultured cells heterologously expressing a specific nAChR subtype are used.

-

Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

-

Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous ligands and other contaminants.

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

Incubation: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

The following diagram illustrates the general workflow for a radioligand binding assay.

References

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. The physiology of the nicotinic acetylcholine receptor and its importance in the administration of anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. View of Nicotinic acetylcholine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 4. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship of ethyl nicotinate derivatives

An In-depth Technical Guide on the Structure-Activity Relationship of Ethyl Nicotinate (B505614) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nicotinate, the ethyl ester of nicotinic acid (Vitamin B3), is a versatile heterocyclic compound that serves as a fundamental scaffold in medicinal chemistry and organic synthesis.[1] Its pyridine (B92270) ring and reactive ester group allow for a wide range of chemical modifications, making it an ideal starting point for developing novel therapeutic agents.[1] Structure-activity relationship (SAR) studies are crucial in drug discovery, as they elucidate the relationship between a molecule's chemical structure and its biological activity. By systematically modifying the this compound core, researchers can optimize potency, selectivity, and pharmacokinetic properties. This guide provides a detailed analysis of the SAR of this compound derivatives, focusing on their anti-inflammatory, antimicrobial, and anticancer activities, complete with quantitative data, experimental protocols, and pathway visualizations.

Anti-inflammatory Activity

This compound derivatives have emerged as a promising class of anti-inflammatory agents. Their mechanism often involves the modulation of key inflammatory mediators, including cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-6, IL-1β).[2][3][4][5][6][7]

Mechanism of Action & Signaling Pathway

The anti-inflammatory effects of these derivatives are primarily attributed to their ability to inhibit the production of prostaglandins (B1171923) by targeting the COX-2 enzyme. Additionally, they can suppress the release of inflammatory cytokines in immune cells such as macrophages.[4][5] The activation of macrophages by stimuli like lipopolysaccharide (LPS) triggers a signaling cascade leading to the production of these inflammatory molecules.

Caption: Inflammatory pathway targeted by this compound derivatives.

Structure-Activity Relationship Analysis

SAR studies reveal that specific structural modifications significantly enhance anti-inflammatory potency.

-

Heterocyclic Moieties: Incorporating 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings into the nicotinic acid scaffold has been shown to produce potent COX-2 inhibitory activity, with some derivatives showing IC50 values lower than the reference drug celecoxib.[3]

-

Substituent Effects: Derivatives with a 2-bromophenyl substituent have demonstrated distinctive analgesic and anti-inflammatory properties compared to the reference drug mefenamic acid.[7]

-

Urea Linkage: Antipyrine-urea hybrids connected to the nicotinic acid core, particularly those with para-Cl and meta-CF3 substitutions, have been identified as highly selective and effective COX-2 inhibitors.[6]

Table 1: Quantitative Anti-inflammatory Activity of Nicotinate Derivatives

| Compound ID | Modification | Target | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|---|

| 11c | 1,2,4-Triazole derivative | COX-2 | 0.04 | 337.5 | [3] |

| Celecoxib | Reference Drug | COX-2 | 0.045 | 326.67 | [3] |

| 4d | Antipyrine-urea hybrid | COX-2 | 0.940 | 13.57 | [6] |

| 6b | Antipyrine-based scaffold | COX-2 | 0.614 | - | [6] |

| Diclofenac | Reference Drug | IL-6 | 22.97 | - |[3] |

Experimental Protocols

1.3.1. In Vitro COX-1/COX-2 Inhibition Assay This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes. The IC50 value, or the concentration of the compound required to inhibit 50% of the enzyme's activity, is measured. The assay typically involves incubating the purified enzyme with the test compound and arachidonic acid (the substrate). The production of prostaglandin E2 (PGE2) is then quantified using methods like ELISA. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates a safer profile with fewer gastrointestinal side effects.[6]

1.3.2. In Vivo Carrageenan-Induced Rat Paw Edema This is a standard model for evaluating acute anti-inflammatory activity.[4][5][6]

-

Animal Model: Wistar rats are typically used.

-

Procedure: A subcutaneous injection of carrageenan (a seaweed extract) into the rat's paw induces a localized inflammatory response and edema.

-

Treatment: Test compounds or a reference drug (e.g., indomethacin) are administered orally before the carrageenan injection.

-

Measurement: The volume of the paw is measured at specific time intervals (e.g., 1, 2, and 3 hours) using a plethysmometer.

-

Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group to the control group.[6]

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, showing activity against a spectrum of both Gram-positive and Gram-negative bacteria.[8][9][10]

Structure-Activity Relationship Analysis

The antimicrobial efficacy is highly dependent on the nature and position of substituents on the nicotinate scaffold.

-

Arylazo Groups: The introduction of arylazo groups has been shown to yield compounds that are highly effective against both Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive).[9]

-

Lipophilicity: A quantitative structure-activity relationship (QSAR) model indicated that moderate lipophilicity (cLogP between 3-5) is a key predictor of enhanced antibacterial activity.[11]

-

Substituent Size: For N-nicotinoyl-fluoroquinolone derivatives, compounds with smaller substituent groups (e.g., methyl) were found to be more active against Gram-negative bacteria.[10]

Table 2: Quantitative Antimicrobial Activity of Nicotinate Derivatives

| Compound ID | Modification | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|---|

| 3b | Arylazo derivative | E. coli | 6.25 | 12.5 | [9] |

| 3b | Arylazo derivative | B. subtilis | 3.12 | 6.25 | [9] |

| 5d | Arylazo derivative | E. coli | 3.12 | 6.25 | [9] |

| 5d | Arylazo derivative | B. subtilis | 1.56 | 3.12 | [9] |

| Va | N-nicotinoyl-fluoroquinolone | E. coli | 0.19 | - | [10] |

| Va | N-nicotinoyl-fluoroquinolone | S. aureus | 1.9 | - |[10] |

Experimental Protocols

2.2.1. Broth Microdilution Method for MIC Determination This is a standardized and widely used method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14][15]

-

Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[14]

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).[14] Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 35-37°C for 16-24 hours.[13][15]

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16] To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the clear wells is plated on agar; the lowest concentration that results in no colony growth is the MBC.

Caption: Workflow for the broth microdilution MIC/MBC assay.

Anticancer Activity